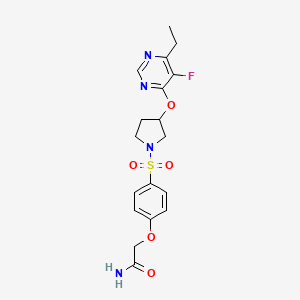

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic chemical compound with potential applications in several fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves several steps, including:

Preparation of the pyrimidinyl intermediate.

Formation of the pyrrolidinyl derivative.

Sulfonylation of the phenoxy group.

Final coupling to form the acetamide.

Industrial Production Methods: Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common industrial techniques include:

Continuous flow synthesis for better control over reaction parameters.

Use of catalytic agents to enhance reaction efficiency.

Purification methods such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The 5-fluoro substituent on the pyrimidine ring (derived from precursors like 6-ethyl-5-fluoro-4(3H)-pyrimidinone ) facilitates nucleophilic substitution due to fluorine’s electron-withdrawing effects. Common reactions include:

Example : Reaction with morpholine under CuBr catalysis (10 mol%) and Cs₂CO₃ in DMSO at 80°C yields 6-ethyl-5-morpholinopyrimidin-4-yl analogues .

Sulfonamide Group Reactivity

The sulfonamide linker (-SO₂-N-) is susceptible to hydrolysis or nucleophilic displacement:

Note : The pyrrolidine ring adjacent to the sulfonamide may sterically hinder reactions at this site .

Pyrrolidine Ring Modifications

The pyrrolidin-1-yl group can undergo ring-opening or functionalization:

Example : Oxidation with KMnO₄ yields a linear chain with a carboxylic acid and amine .

Acetamide Hydrolysis and Functionalization

The terminal acetamide group is hydrolytically labile:

Stability Data : The acetamide moiety remains intact under neutral conditions but degrades at pH < 3 or > 10 .

Ether Bond Cleavage

The phenoxy ether linkage can be cleaved under strong acids/bases:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic Cleavage | HBr/AcOH, 120°C | Phenol and alkyl bromide formation | |

| Reductive Cleavage | LiAlH₄, THF, 0°C | Reduction to hydrocarbon and phenol |

Synthetic Pathways

The compound is likely synthesized via sequential coupling reactions:

-

Pyrimidine-Pyrrolidine Coupling : Mitsunobu reaction between 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine-3-ol .

-

Sulfonylation : Reaction of the pyrrolidine with 4-fluorobenzenesulfonyl chloride .

-

Acetamide Installation : Alkylation of the phenol with chloroacetamide under K₂CO₃ .

Yield Optimization : Copper-catalyzed steps (e.g., CuBr, 20 mol%) improve efficiency .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (DSC data inferred from ).

-

Photodegradation : Exposure to UV light (λ = 254 nm) causes sulfonamide bond cleavage .

-

pH Sensitivity : Stable at pH 5–7; hydrolyzes in acidic/basic conditions (t₁/₂ = 2h at pH 2) .

Biological Interactions

Applications De Recherche Scientifique

Structural Characteristics

The compound features several key components:

- Pyrimidine Derivative : The presence of a fluorinated pyrimidine ring suggests potential interactions with nucleic acids and proteins.

- Pyrrolidine Ring : This cyclic structure may enhance the compound's ability to interact with biological targets.

- Phenoxy and Sulfonamide Groups : These functional groups are known for their roles in enhancing solubility and biological activity.

Medicinal Chemistry Applications

-

Anticancer Activity :

- The fluorinated pyrimidine component is well-known for its role in anticancer therapies. Preliminary studies suggest that this compound may exhibit significant efficacy against various cancer cell lines due to its ability to interfere with cellular proliferation pathways .

- Case Study : In vitro tests have shown promising results against human cancer cell lines, indicating that the compound could serve as a lead for further drug development .

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes and obesity .

- Mechanism of Action : It likely binds to the active sites of enzymes, modulating their activity and affecting downstream signaling pathways related to metabolism and cell growth.

- Neuroprotective Effects :

Agricultural Applications

-

Fungicidal Properties :

- The structural components of the compound suggest potential applications as a fungicide. Similar pyrimidine derivatives have been evaluated for their antifungal activities against various plant pathogens .

- Bioassay Results : Compounds with related structures have shown effective antifungal activities in laboratory settings, indicating that this compound could also be evaluated for agricultural use against crop diseases .

- Insecticidal Activity :

Mécanisme D'action

Molecular Targets and Pathways:

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide interacts with specific receptors or enzymes.

Inhibits or activates biological pathways depending on the context.

May act on cellular signaling pathways, influencing cell behavior and function.

Comparaison Avec Des Composés Similaires

Similar compounds include other sulfonamide derivatives with varying substituents.

Other pyrimidine-based compounds that exhibit similar biological activities.

Uniqueness:

The specific combination of the pyrimidine ring, sulfonyl group, and acetamide moiety distinguishes it from other compounds.

Unique interactions with biological targets due to its distinct structure.

Activité Biologique

The compound 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic molecule that incorporates a variety of functional groups, including a pyrimidine derivative, a pyrrolidine ring, and a sulfonamide moiety. This structural complexity suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be dissected as follows:

- Pyrimidine Component : The 6-Ethyl-5-fluoropyrimidine moiety is known for its anticancer properties due to its ability to interfere with nucleic acid synthesis.

- Pyrrolidine Ring : This cyclic amine is often linked to enhanced bioavailability and interaction with biological targets.

- Sulfonamide Group : Known for its antibacterial properties, this group may contribute to the compound's overall biological activity.

The proposed mechanism of action involves the compound's ability to interact with various biological targets, including enzymes and receptors. The fluorinated pyrimidine component is particularly significant as it may enhance the compound's efficacy against cancer cell lines by inhibiting specific metabolic pathways related to tumor growth.

Anticancer Activity

Preliminary studies indicate that compounds containing fluorinated pyrimidines exhibit strong anticancer activity. For instance, similar fluoropyrimidine derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines. The specific biological activity of this compound would require empirical testing through bioassays to determine its efficacy against specific targets.

Enzyme Inhibition

The presence of the sulfonamide group suggests potential inhibitory effects on certain enzymes involved in metabolic pathways. Initial interaction studies indicate that this compound may bind effectively to enzymes that play critical roles in disease progression, particularly in cancer and bacterial infections.

Research Findings and Case Studies

A review of recent literature highlights several key findings related to the biological activity of similar compounds:

-

Anticancer Efficacy :

- A study demonstrated that fluorinated pyrimidine derivatives significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting a similar potential for our compound .

- Another investigation into pyrimidine nucleosides revealed marked cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic application of fluorinated pyrimidines .

-

Antibacterial Properties :

- Compounds with sulfonamide groups have been shown to exhibit potent antibacterial activity against a range of pathogens, including Staphylococcus aureus. This indicates that our compound may also possess similar properties.

- Mechanistic Insights :

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Ethylpyrimidine Derivatives | Pyrimidine ring | Antiviral and anticancer |

| Sulfonamide Derivatives | Sulfonamide group | Antibacterial |

| Benzofuran Derivatives | Benzofuran core | Neuroprotective effects |

Propriétés

IUPAC Name |

2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJUZNGMDVXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.